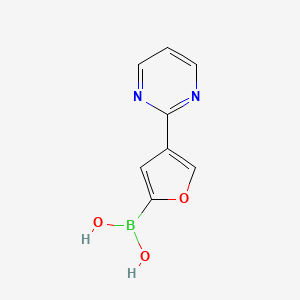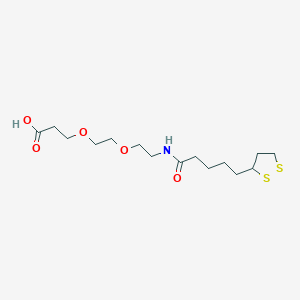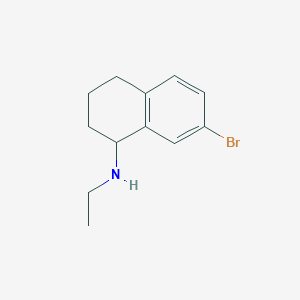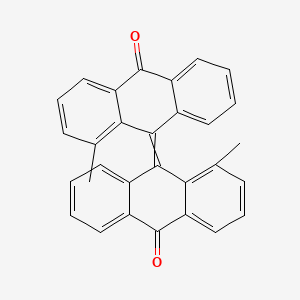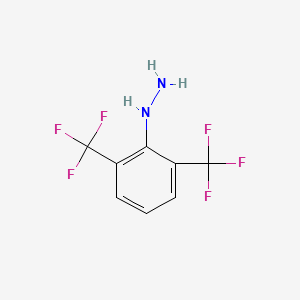
(2,6-Bis(trifluoromethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Bis(trifluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F6N2 and a molecular weight of 244.14 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Métodos De Preparación
The synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2,6-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Análisis De Reacciones Químicas
(2,6-Bis(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Aplicaciones Científicas De Investigación
(2,6-Bis(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Mecanismo De Acción
The mechanism of action of (2,6-Bis(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparación Con Compuestos Similares
(2,6-Bis(trifluoromethyl)phenyl)hydrazine can be compared with other similar compounds, such as:
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine: This compound has similar structural features but includes chlorine atoms instead of additional trifluoromethyl groups.
4-(Trifluoromethyl)phenylhydrazine: This compound lacks the additional trifluoromethyl groups on the phenyl ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its dual trifluoromethyl groups, which impart distinct electronic and steric effects, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H6F6N2 |
|---|---|
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
[2,6-bis(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)4-2-1-3-5(6(4)16-15)8(12,13)14/h1-3,16H,15H2 |
Clave InChI |
VGLBZTRBYKRIOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


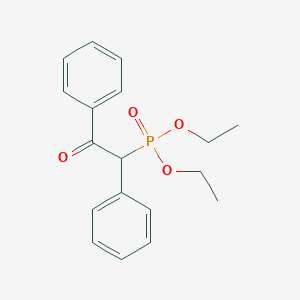
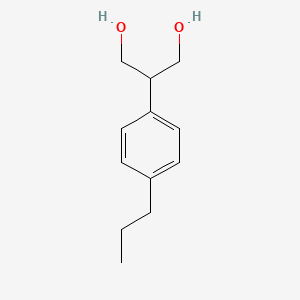
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
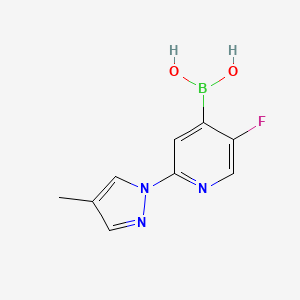
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)

![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
